molecular formula C13H14ClN3O2S2 B6580246 1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea CAS No. 1207040-34-3

1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea

Cat. No. B6580246
CAS RN: 1207040-34-3
M. Wt: 343.9 g/mol
InChI Key: XXCZKGXEZVSQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea” is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage or replication stress.

Mode of Action

The compound interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to its active site. This interaction can inhibit the kinase activity of Chk1, leading to changes in cell cycle progression and DNA repair mechanisms .

Biochemical Pathways

By inhibiting Chk1, the compound could disrupt the normal response to DNA damage, potentially leading to cell cycle arrest or apoptosis .

Result of Action

The inhibition of Chk1 by this compound can lead to significant changes at the molecular and cellular levels. These changes may include alterations in cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c1-19-11-4-3-8(14)5-10(11)16-12(18)17-13-15-9(6-20-2)7-21-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZKGXEZVSQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

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